Welcome to the BenchChem Online Store!
molecular formula C14H9ClN2O2 B1628709 1,4-Diamino-2-chloroanthracene-9,10-dione CAS No. 54841-24-6

1,4-Diamino-2-chloroanthracene-9,10-dione

Cat. No. B1628709
M. Wt: 272.68 g/mol
InChI Key: NNXSVNHFDAUPRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04622169

Procedure details

A mixture of thionyl chloride (320 g) and 1,4-diamino anthraquinone (20 g) is refluxed for 24 hours. The mixture is then cooled and poured onto crushed ice. The precipitate is filtered, dried and purified by recrystallization from carbon tetrachloride. The yield is 50 percent 2-chloro-1,4-diamino anthraquinone with a melting point of 207° C. to 210° C.
Quantity
320 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
S(Cl)([Cl:3])=O.[NH2:5][C:6]1[C:19]2[C:18](=[O:20])[C:17]3[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=3)[C:11](=[O:21])[C:10]=2[C:9]([NH2:22])=[CH:8][CH:7]=1>>[Cl:3][C:8]1[CH:7]=[C:6]([NH2:5])[C:19]2[C:18](=[O:20])[C:17]3[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=3)[C:11](=[O:21])[C:10]=2[C:9]=1[NH2:22]

Inputs

Step One
Name
Quantity
320 g
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
20 g
Type
reactant
Smiles
NC1=CC=C(C=2C(C3=CC=CC=C3C(C12)=O)=O)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is refluxed for 24 hours
Duration
24 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is then cooled
ADDITION
Type
ADDITION
Details
poured
CUSTOM
Type
CUSTOM
Details
onto crushed ice
FILTRATION
Type
FILTRATION
Details
The precipitate is filtered
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
purified by recrystallization from carbon tetrachloride

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=2C(C3=CC=CC=C3C(C2C(=C1)N)=O)=O)N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 50%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.